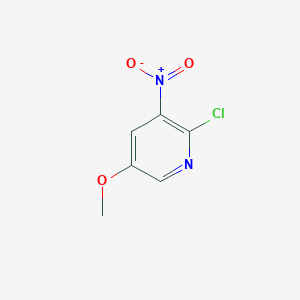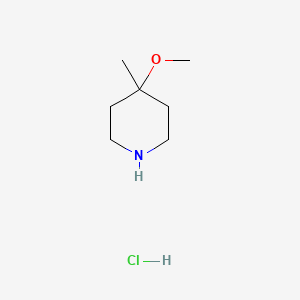
4'-Méthyl-3'-(trifluorométhyl)acétophénone
Vue d'ensemble
Description
4’-Methyl-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.18 g/mol . It is also known by its IUPAC name, 1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.
Applications De Recherche Scientifique
4’-Methyl-3’-(trifluoromethyl)acetophenone finds applications in several scientific research fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3’-(trifluoromethyl)acetophenone typically involves the Friedel-Crafts acylation of 4-methyl-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3’-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methyl-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., Grignard reagents)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of 4’-Methyl-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its activity in biochemical assays and potential therapeutic applications. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
4’-Methylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3’-(Trifluoromethyl)acetophenone: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
4’-Trifluoromethylacetophenone: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: 4’-Methyl-3’-(trifluoromethyl)acetophenone is unique due to the presence of both a methyl and a trifluoromethyl group on the acetophenone core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYWGJWOOJKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599325 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851262-98-1 | |
| Record name | 1-[4-Methyl-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
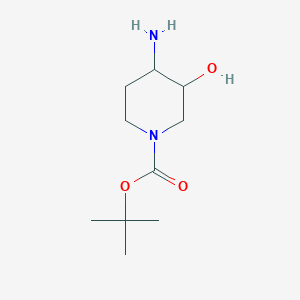
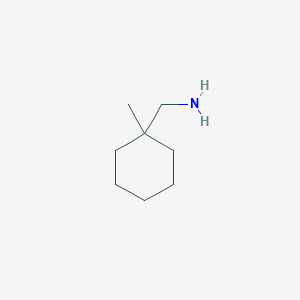
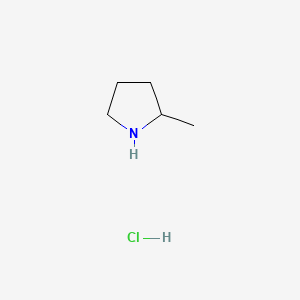
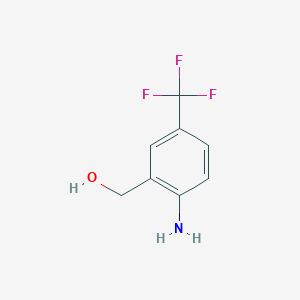
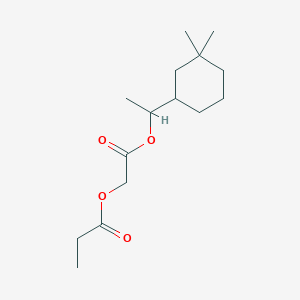
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
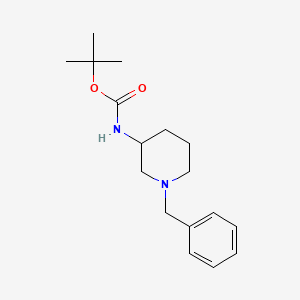
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)


